nateglinide

Description

Properties

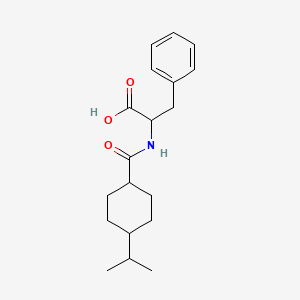

IUPAC Name |

3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861181 | |

| Record name | N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nateglinide is synthesized from R-phenylalanine and trans-4-isopropyl cyclohexane carboxylic acid . The synthesis involves the formation of an amide bond between the amino group of R-phenylalanine and the carboxyl group of trans-4-isopropyl cyclohexane carboxylic acid. The reaction is typically carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Nateglinide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy and glucuronide metabolites.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed:

Oxidation Products: Hydroxy and glucuronide metabolites.

Substitution Products: Various substituted derivatives of this compound.

Scientific Research Applications

Management of Type 2 Diabetes

Nateglinide is primarily indicated for the management of type 2 diabetes, especially in patients who experience significant postprandial hyperglycemia. Clinical studies have demonstrated its efficacy in reducing fasting and postprandial blood glucose levels:

- A study involving 288 subjects with impaired glucose tolerance (IGT) showed that this compound significantly improved early insulin secretion and controlled postprandial glucose levels without causing hypoglycemia .

- In another study, patients taking this compound before meals experienced a reduction in mealtime blood glucose excursions by up to 64% .

Prevention of Type 2 Diabetes

Research has also explored this compound's potential in preventing the progression from IGT to type 2 diabetes. A double-blind trial involving participants with IGT and cardiovascular risk factors assessed the long-term effects of this compound on diabetes incidence:

- The study found no significant reduction in the cumulative incidence of diabetes among those treated with this compound compared to placebo over five years . However, it highlighted the drug's safety profile and tolerability in this population.

Postmarketing Surveillance in Japan

A comprehensive postmarketing surveillance study conducted in Japan involved 3,254 patients using this compound as a first-line treatment. Key findings included:

- A decrease in HbA1c levels from 7.70% to 6.89%, indicating improved glycemic control.

- The most common adverse event reported was hypoglycemia (1.62%), primarily in patients with pre-existing hepatic or renal dysfunction .

Efficacy in Specific Populations

This compound has been shown to be effective across various patient demographics:

- Elderly Patients : this compound demonstrated good therapeutic effects in elderly patients, who often experience challenges managing diabetes due to comorbidities .

- Obese Patients : The drug was equally effective in obese individuals, further supporting its use as a versatile treatment option for diverse patient populations .

Safety Profile

The safety profile of this compound is generally favorable, with a low incidence of serious adverse effects:

Mechanism of Action

Nateglinide exerts its effects by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the β cells. This depolarizes the β cells and causes voltage-gated calcium channels to open. The resulting calcium influx induces fusion of insulin-containing vesicles with the cell membrane, leading to insulin secretion . The molecular targets involved include the ATP-sensitive potassium channels and voltage-gated calcium channels .

Comparison with Similar Compounds

This compound vs. Sulfonylureas (e.g., Glibenclamide)

Key Findings :

This compound vs. Other Meglitinides (e.g., Repaglinide)

Key Findings :

This compound vs. Alpha-Glucosidase Inhibitors (e.g., Acarbose)

Key Findings :

This compound vs. Thiazolidinediones (e.g., Rosiglitazone)

Key Findings :

- Rosiglitazone provides better long-term glycemic control but carries risks of fluid retention and cardiovascular adverse events, which are absent with this compound .

Biological Activity

Nateglinide is an oral antidiabetic agent belonging to the class of meglitinides, primarily used in the management of type 2 diabetes mellitus (T2DM). It functions by stimulating insulin secretion from pancreatic beta cells in a glucose-dependent manner, making it particularly effective for controlling postprandial blood glucose levels. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound acts by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This inhibition leads to membrane depolarization, which opens voltage-gated calcium channels, resulting in increased calcium influx and subsequent insulin secretion. The mechanism is highly dependent on glucose levels; this compound enhances insulin release particularly when glucose concentrations are elevated:

- Low glucose levels: Minimal effect on insulin secretion.

- Intermediate glucose levels (3-10 mmol/L): Significant potentiation of insulin release.

- High glucose levels (>15 mmol/L): No additional increase in insulin secretion.

This specificity helps reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas .

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of this compound in managing blood glucose levels in patients with T2DM. Below are key findings from relevant clinical trials:

Case Studies and Observations

- Long-term Treatment Efficacy : In a study involving 1014 patients over 15 months, this compound demonstrated a significant reduction in fasting blood glucose and HbA1c levels, with the treating physicians rating its efficacy at 78.76% . The most common adverse effect reported was mild hypoglycemia.

- Synergistic Effects with Meals : A study highlighted that administering this compound before meals significantly increased insulin secretion compared to fasting administration, indicating a synergistic effect between this compound and mealtime glucose spikes .

- Impact on Endothelial Function : this compound has been shown to improve endothelial dysfunction in the postprandial state, which may help prevent cardiovascular complications associated with diabetes .

Comparative Studies

This compound has been compared with other antidiabetic agents to assess its relative efficacy and safety:

- Glycemic Control : In comparative studies with repaglinide and sulfonylureas, this compound has shown similar effects on glycemic control but with a lower incidence of hypoglycemia due to its rapid action and short half-life .

- Combination Therapy : this compound combined with metformin or thiazolidinediones has been found to achieve greater reductions in HbA1c than monotherapy alone, addressing both insulin deficiency and resistance .

Safety Profile

The safety profile of this compound is generally favorable. In long-term studies, adverse reactions occurred at an incidence of approximately 10%, primarily mild hypoglycemic symptoms . Importantly, no serious adverse events were reported during clinical trials assessing the drug's efficacy against placebo controls.

Q & A

Basic: What analytical methods are validated for quantifying nateglinide purity in experimental samples?

Answer: High-performance liquid chromatography (HPLC) with UV detection at 220 nm is the primary validated method. Key parameters include:

- Column: 5-µm L72 packing (25 cm length)

- Mobile phase: 0.77 g/L ammonium acetate in methanol

- Flow rate: 0.8 mL/min (adjustable to optimize retention times)

- System suitability: Resolution ≥0.8 between this compound and its impurities (e.g., related compound B) .

Quantification uses relative response factors (Table 1 in USP guidelines), with acceptance criteria of 98.0%–102.0% purity on a dried basis .

Advanced: How can researchers resolve co-elution of this compound with structurally similar impurities during chromatographic analysis?

Answer: Optimize chromatographic conditions using:

- Mobile phase adjustments: Vary methanol:buffer ratios to alter polarity.

- Column temperature modulation: Increase to 40°C to improve peak separation .

- System suitability testing: Spiked samples with impurities (e.g., ethyl analog or IPP impurity) to validate resolution ≥0.8. If unresolved, employ orthogonal methods like LC-MS for structural confirmation .

Basic: What criteria ensure the identity and purity of synthesized this compound batches?

Answer: Follow USP monograph requirements:

- Identity confirmation: Match retention times with USP reference standards.

- Impurity limits: ≤0.2% for related compound A, ≤0.1% for ethyl analog, and ≤0.1% for any unspecified impurity (Table 1) .

- Drying protocols: Report results on a dried basis to account for residual solvents .

Advanced: How should researchers address discrepancies in pharmacokinetic data for this compound across studies?

Answer: Conduct a meta-analysis with stratification by:

- Study design variables: Sampling frequency, population demographics (e.g., CYP2C9 metabolizer status).

- Analytical variability: Cross-validate assays between labs using shared reference standards .

- Statistical modeling: Apply mixed-effects models to account for inter-study heterogeneity .

Basic: What parameters are critical for designing in vitro dissolution studies of this compound formulations?

Answer: Key parameters include:

- Apparatus: USP Type II (paddle) at 50 rpm.

- Dissolution media: pH 6.8 phosphate buffer to simulate intestinal conditions.

- Sink conditions: Maintain concentrations ≤30% of saturation solubility .

Advanced: What methodological approaches elucidate this compound's pharmacodynamic interactions with other antidiabetic agents?

Answer: Use:

- Crossover clinical trials: Compare glucose-lowering effects of this compound ± sulfonylureas/DPP-4 inhibitors.

- Isolated islet studies: Measure insulin secretion kinetics under combinatorial drug exposure .

- Mechanistic modeling: Develop PK/PD models integrating ATP-sensitive K⁺ channel dynamics .

Basic: How are stability-indicating methods validated for this compound under stress conditions?

Answer: Perform forced degradation studies:

- Acid/alkaline hydrolysis: 0.1N HCl/NaOH at 60°C for 24 hours.

- Oxidative stress: 3% H₂O₂ at room temperature.

- Photostability: Expose to 1.2 million lux-hours UV light.

Validate method specificity by confirming baseline separation of degradation products from the parent compound .

Advanced: What experimental strategies investigate this compound's β-cell specificity compared to other meglitinides?

Answer: Combine:

- Patch-clamp electrophysiology: Compare K⁺ATP channel inhibition thresholds in β-cells vs. cardiac cells.

- Calcium imaging: Quantify [Ca²⁺]ᵢ responses in primary islets exposed to equimolar drug concentrations .

- Transcriptomic profiling: Identify β-cell-specific signaling pathways activated by this compound .

Basic: What ethical considerations are paramount in clinical trials involving this compound?

Answer: Ensure:

- Informed consent: Disclose risks of hypoglycemia and drug interactions (e.g., CYP2C9 inhibitors).

- Exclusion criteria: Pregnancy, severe hepatic impairment, or sulfa allergies .

- Data monitoring: Independent review boards to assess adverse events .

Advanced: How can researchers model this compound's dose-response relationships in heterogeneous populations?

Answer: Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.